4-(2,2-Dimethylpropyl)phenol

説明

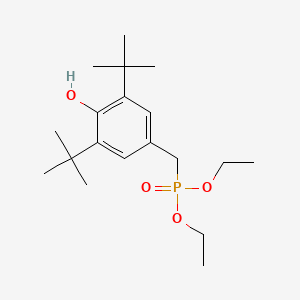

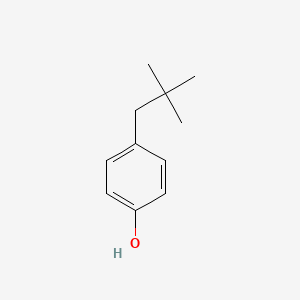

4-(2,2-Dimethylpropyl)phenol is a chemical compound with the molecular formula C11H16O . It is also known by other names such as 4-Neopentylphenol and t-butyl-g-methyl phenol .

Synthesis Analysis

The synthesis of 4-(2,2-Dimethylpropyl)phenol involves a multi-step reaction . The first step involves the use of tetrahydrofuran and pentane in an inert atmosphere at 0°C for 1 hour. The second step involves the use of hydrogen chloride, palladium 10% on activated carbon, hydrogen, ethanol, and water for 14 hours .Molecular Structure Analysis

The molecular structure of 4-(2,2-Dimethylpropyl)phenol consists of 11 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 164.24 .Chemical Reactions Analysis

Phenols, such as 4-(2,2-Dimethylpropyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols do not undergo oxidation in the same way as alcohols because they do not have a hydrogen atom on the hydroxyl-bearing carbon .科学的研究の応用

Biodegradation and Environmental Impact

- Biodegradation Kinetics of Substituted Phenolics : A study demonstrated the kinetics of biodegradation of various phenolics, including 2,4-dimethylphenol, which shares structural similarities with 4-(2,2-Dimethylpropyl)phenol. This research provides insights into the environmental degradation processes of such compounds (Brown, Grady, & Tabak, 1990).

- Biotransformation of Disinfectants : A study investigated the biotransformation of p-tert-amylphenol, a compound related to 4-(2,2-Dimethylpropyl)phenol, by various microorganisms. The findings contribute to understanding the environmental impact and detoxification processes of such compounds (Schlueter et al., 2013).

Synthesis and Chemical Analysis

- Synthesis of Endocrine-Disrupting Nonylphenol Isomers : Research focusing on the synthesis of nonylphenol isomers, including compounds structurally related to 4-(2,2-Dimethylpropyl)phenol, highlights the importance of understanding isomer-specific effects in environmental and biological studies (Boehme et al., 2010).

- Characterization of Phenols : A study provided methods for characterizing phenols, which could be applicable to the analysis of 4-(2,2-Dimethylpropyl)phenol and similar compounds (Lehmann, 1971).

Environmental and Health Concerns

- Toxicity and Biodegradability in Anaerobic Conditions : The study examined the anaerobic biodegradability and toxicity of substituted phenols, which can provide insights into the environmental and health impacts of related compounds (O'Connor & Young, 1989).

Biological and Pharmacological Studies

- Estrogenic Activity of 4-Nonylphenol Isomers : This research investigated the estrogenic activity of various 4-nonylphenol isomers, potentially relevant to understanding the biological effects of similar compounds like 4-(2,2-Dimethylpropyl)phenol (Uchiyama et al., 2008).

Environmental Detection and Analysis

- Identification of Phenolic Compounds in Aquatic Species : A study developed methods for detecting phenolic compounds, including 4-(2,2-Dimethylpropyl)phenol analogs, in aquatic species, highlighting the importance of monitoring environmental pollutants (Zuo & Zhu, 2014).

Catalysis and Chemical Transformations

- Catalytic Acylation of Alcohols and Phenols : Research on using 4-(N,N-Dimethylamino)pyridine hydrochloride for the acylation of alcohols, including phenols, may be relevant for chemical transformations involving 4-(2,2-Dimethylpropyl)phenol (Liu et al., 2014).

Other Applications and Studies

- Natural Sources and Bioactivities of Phenolic Analogs : A comprehensive review on the natural sources and bioactivities of 2,4-di-tert-butylphenol, a phenolic analog, provides insights into the ecological roles and potential applications of similar compounds (Zhao et al., 2020).

- Ozonolysis in Aqueous Solution : Investigating the ozonolysis of 2,4-xylidine, which shares structural features with 4-(2,2-Dimethylpropyl)phenol, offers insights into chemical reactions relevant for environmental and industrial processes (Machulek et al., 2009).

Safety And Hazards

特性

IUPAC Name |

4-(2,2-dimethylpropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-11(2,3)8-9-4-6-10(12)7-5-9/h4-7,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTHGQKQYABWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177740 | |

| Record name | Phenol, 4-(2,2-dimethylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2-Dimethylpropyl)phenol | |

CAS RN |

2316-92-9 | |

| Record name | Phenol, 4-(2,2-dimethylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002316929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(2,2-dimethylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。